molecular formula C18H10O B14334732 Pyreno(2,1-b)furan CAS No. 96918-24-0

Pyreno(2,1-b)furan

Cat. No.: B14334732
CAS No.: 96918-24-0
M. Wt: 242.3 g/mol
InChI Key: ZBQZFRCGVXEYCL-UHFFFAOYSA-N
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Description

Pyreno[2,1-b]furan is a polycyclic aromatic compound comprising a pyrene core fused with a furan ring. Its extended π-conjugated system enables unique photophysical properties, such as high fluorescence quantum yields (up to 0.851) and two-photon absorption capabilities, making it valuable for optoelectronic applications . The compound is synthesized via a one-pot method involving pyrene-4,5-dione self-condensation, which offers efficiency and scalability compared to traditional multi-step approaches . Key photophysical parameters include absorption wavelengths (342–495 nm), large Stokes shifts (21 nm), and narrow bandgap energies (2.43–2.46 eV), as detailed in Table 1 .

Table 1: Photophysical Properties of Pyreno[2,1-b]furan Derivatives

Compound Absorption (nm) Emission (nm) Stokes Shift (nm) ΦF LUMO (eV) HOMO (eV) Bandgap (eV)
2a 348, 495 516, 550 21 0.839 -2.33 -4.76 2.43
2b 342, 489 510, 543 21 0.851 -2.49 -4.95 2.46

Properties

CAS No.

96918-24-0

Molecular Formula

C18H10O

Molecular Weight

242.3 g/mol

IUPAC Name

5-oxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),3,7,9,11(19),12,14,16-nonaene

InChI

InChI=1S/C18H10O/c1-2-11-4-5-13-10-16-14(8-9-19-16)15-7-6-12(3-1)17(11)18(13)15/h1-10H

InChI Key

ZBQZFRCGVXEYCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CO5)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyreno(2,1-b)furan can be synthesized through a one-pot synthesis method. The process involves a Sonogashira coupling reaction between 1,3,6,8-tetrabromo-2-hydroxypyrene and various phenyl acetylene derivatives, followed by in-situ formation of the furan ring . The reaction is typically catalyzed by palladium and requires specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF) .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the one-pot synthesis approach provides a scalable and efficient route for producing this compound. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyreno(2,1-b)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized this compound derivatives, which can exhibit altered photophysical properties and enhanced reactivity .

Mechanism of Action

The mechanism by which pyreno(2,1-b)furan exerts its effects is primarily through its photophysical properties. The compound exhibits strong π-π stacking interactions, leading to intense fluorescence and two-photon absorption. These properties are regulated by the electronic effects of substituents on the pyrene moiety, which influence the compound’s absorption and emission characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyreno[2,1-b]pyrrole vs. Pyreno[2,1-b]furan

Pyreno[2,1-b]pyrrole, a pyrrole-fused analog, shares structural similarities but differs in heteroatom composition (N vs. O). This variation significantly impacts functionality:

  • Chemosensing: Pyreno[2,1-b]pyrrole exhibits selective fluoride ion detection via hydrogen bonding, causing visible fluorescence quenching (ΔΦF ~80%) . Pyreno[2,1-b]furan lacks comparable ion-sensing reports but excels in photostability and two-photon absorption .
  • Electronic Properties: The pyrrole nitrogen enhances electron density, lowering LUMO levels (-3.1 eV vs. -2.33 eV for Pyreno[2,1-b]furan), favoring redox activity in sensors .

Naphtho[2,1-b]furan Derivatives

Naphtho[2,1-b]furan, a smaller analog with a naphthalene-furan framework, shares synthetic routes (e.g., metal-catalyzed cyclization) but diverges in applications:

  • Pyreno[2,1-b]furan’s larger aromatic system may enhance DNA intercalation but also raises mutagenicity risks .
  • Metabolism : Substituents like nitro or methoxy groups on naphtho[2,1-b]furan alter oxidative pathways. For example, 2-nitro derivatives undergo hepatic microsomal activation, forming mutagenic epoxides, whereas 7-methoxy derivatives resist benzene ring oxidation .

Benzo(a)pyrene Analogs

Pyreno[2,1-b]furan (FP2) and benzo(a)pyrene both feature a carcinogenic "bay region." FP2’s furan oxygen increases electrophilicity, enabling DNA adduct formation similar to benzo(a)pyrene-7,8-diol-9,10-epoxide . In contrast, Pyreno[4,5-b]furan (FP3), despite structural resemblance to non-carcinogenic benzo(e)pyrene, exhibits unique DNA reactivity due to steric effects, highlighting the role of 3D conformation in toxicity .

Photophysical and Electronic Comparison

  • Quantum Yields: Pyreno[2,1-b]furan derivatives (ΦF = 0.839–0.851) outperform naphtho[2,1-b]furan-based fluorophores (ΦF < 0.5) due to reduced non-radiative decay in the rigid pyrene framework .
  • Nonlinear Optics: Pyreno[2,1-b]furan’s two-photon absorption cross-section (δ ~500 GM) surpasses naphtho[2,1-b]furan derivatives, which prioritize SHG efficiency (e.g., 1.2× urea) for frequency doubling .

Key Research Findings

  • Toxicity: Nitro-substituted Pyreno[2,1-b]furan analogs (e.g., R7000) show potent mutagenicity in lacI transgenic mice (mutation frequency = 6.2×10<sup>-5</sup>), emphasizing the need for structural optimization .
  • Drug Design: Hybridizing Pyreno[2,1-b]furan with thiazole improves antibacterial activity (e.g., 4b inhibits E. coli at 4 µg/mL) by enhancing hydrophobic interactions with target enzymes .

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